Ac-YVAD-CMK

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-CMK involves the sequential coupling of protected amino acids to form the tetrapeptide sequence, followed by the introduction of the chloromethyl ketone group. The general synthetic route includes:

Coupling of Protected Amino Acids: The amino acids tyrosine, valine, alanine, and aspartic acid are sequentially coupled using standard peptide synthesis techniques. Each amino acid is protected with appropriate protecting groups to prevent side reactions.

Deprotection: After the tetrapeptide sequence is assembled, the protecting groups are removed under acidic or basic conditions.

Introduction of Chloromethyl Ketone:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Ac-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in target proteins, such as the cysteine residue in the active site of caspase-1 .

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis and reactions of this compound include protected amino acids, coupling agents (e.g., HATU, DIC), deprotecting agents (e.g., TFA, piperidine), and solvents (e.g., DMF, DMSO).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation.

Major Products

The major product of the reaction involving this compound is the covalently modified target protein, where the chloromethyl ketone group forms a stable bond with the active site cysteine residue of caspase-1 .

Scientific Research Applications

Ac-YVAD-CMK has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms of caspases.

Biology: Employed in research on apoptosis, inflammation, and cell death pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, inflammatory disorders, and cancer

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase-1.

Mechanism of Action

Ac-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group of this compound reacts with the cysteine residue in the active site of caspase-1, forming a covalent bond and preventing the enzyme from cleaving its substrates. This inhibition blocks the activation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby reducing inflammation and cell death .

Comparison with Similar Compounds

Similar Compounds

Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-IL-1β cleavage site.

Ac-DEVD-CHO: Selective for caspase-3 due to its PARP cleavage site.

Uniqueness

Ac-YVAD-CMK is unique due to its irreversible inhibition of caspase-1, which provides prolonged suppression of the enzyme’s activity. This characteristic makes it particularly useful in research and potential therapeutic applications where sustained inhibition of caspase-1 is desired .

Properties

IUPAC Name |

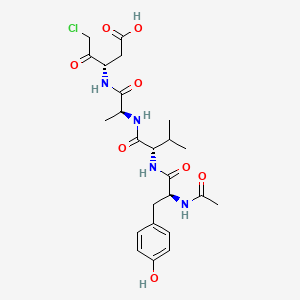

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.